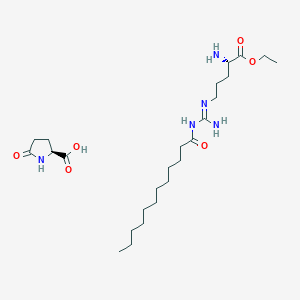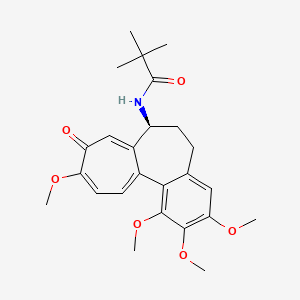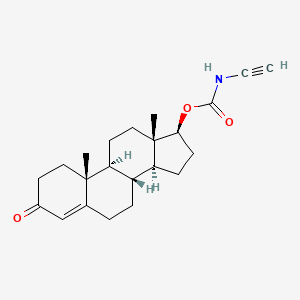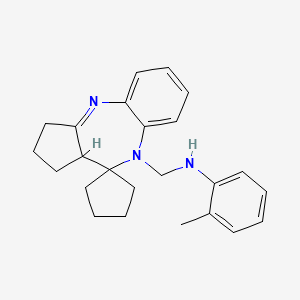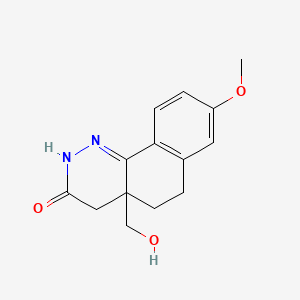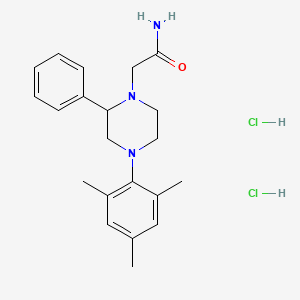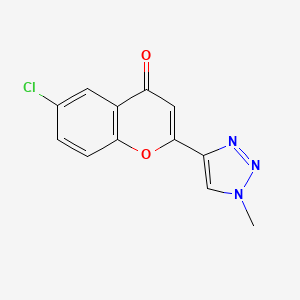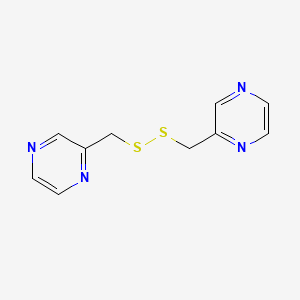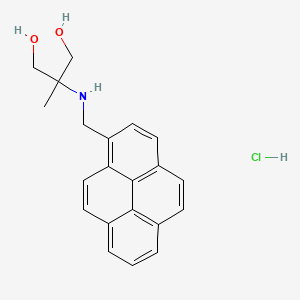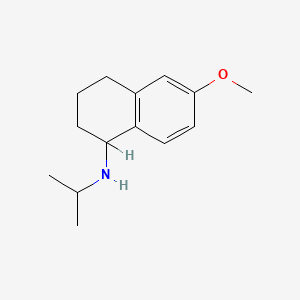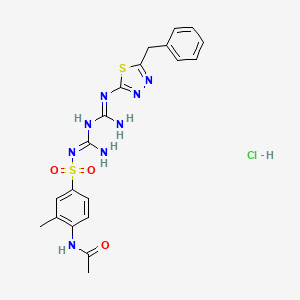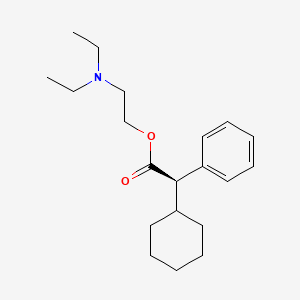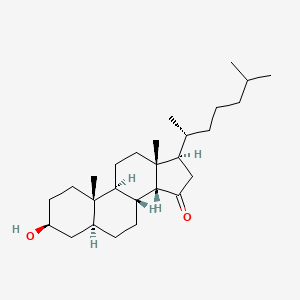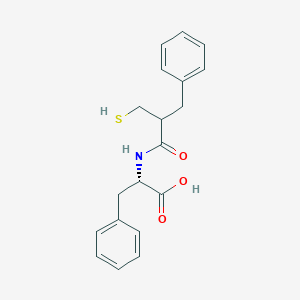
Xsu5nak4KT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Xsu5nak4KT implica varios pasos, comenzando con la preparación del grupo mercaptometil y su posterior unión a la estructura de fenilpropilo. Las condiciones de reacción típicamente incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado. Por ejemplo, la síntesis puede involucrar el uso de una base como hidróxido de sodio o carbonato de potasio para desprotonar el grupo mercaptometil, seguido de una reacción de sustitución nucleofílica para unirlo a la estructura de fenilpropilo .
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede ampliarse utilizando reactores de flujo continuo, que permiten un control preciso de las condiciones de reacción y un mayor rendimiento. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza una calidad y eficiencia consistentes en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Xsu5nak4KT experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo mercaptometil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en la estructura de fenilpropilo puede reducirse para formar alcoholes.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como los halógenos para las reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas .
Productos Principales
Aplicaciones Científicas De Investigación
Xsu5nak4KT tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica para estudiar las actividades enzimáticas y las interacciones de proteínas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades químicas únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de Xsu5nak4KT implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo mercaptometil puede formar enlaces covalentes con grupos tiol en las proteínas, lo que lleva a la modulación de su actividad. Además, la estructura de fenilpropilo puede interactuar con bolsillos hidrofóbicos en las proteínas, influyendo en su función y estabilidad .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a Xsu5nak4KT incluyen:
- N-(2-(mercaptometil)-1-oxo-3-fenilpropil)-L-tirosina
- N-(2-(mercaptometil)-1-oxo-3-fenilpropil)-L-triptófano
Unicidad
This compound se destaca por su combinación específica de grupos funcionales, que confieren reactividad y propiedades de unión únicas. Esto lo hace particularmente valioso en aplicaciones donde se requieren interacciones moleculares precisas .
Propiedades
Número CAS |
88660-33-7 |
|---|---|
Fórmula molecular |
C19H21NO3S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21NO3S/c21-18(16(13-24)11-14-7-3-1-4-8-14)20-17(19(22)23)12-15-9-5-2-6-10-15/h1-10,16-17,24H,11-13H2,(H,20,21)(H,22,23)/t16?,17-/m0/s1 |
Clave InChI |
DBQKVSDKOHUTFP-DJNXLDHESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(CC2=CC=CC=C2)CS |
SMILES canónico |
C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


